molecular formula C12H16N4O2 B11862817 Tert-butyl 1,3-dimethyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylate

Tert-butyl 1,3-dimethyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylate

Cat. No.: B11862817
M. Wt: 248.28 g/mol
InChI Key: GMNGHSRULREFKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylate is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a tert-butyl carboxylate group at position 4 and methyl groups at positions 1 and 2. This scaffold is of significant interest in medicinal chemistry due to its structural resemblance to purine bases, enabling interactions with biological targets such as kinases and receptors. Its applications include serving as a precursor for kinase inhibitors or other bioactive molecules .

Properties

Molecular Formula

C12H16N4O2

Molecular Weight

248.28 g/mol

IUPAC Name

tert-butyl 1,3-dimethylpyrazolo[3,4-d]pyrimidine-4-carboxylate

InChI

InChI=1S/C12H16N4O2/c1-7-8-9(11(17)18-12(2,3)4)13-6-14-10(8)16(5)15-7/h6H,1-5H3

InChI Key

GMNGHSRULREFKL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=NC=NC(=C12)C(=O)OC(C)(C)C)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of 5-Amino-1,3-Dimethylpyrazole-4-Carboxylate

The pyrazolo[3,4-d]pyrimidine scaffold is constructed via cyclocondensation of 5-amino-1,3-dimethylpyrazole-4-carboxylate (1 ) with urea or thiourea under reflux conditions (180°C, 6–8 hours). This step generates the fused pyrimidine ring, yielding 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione (2 ) with 65–78% efficiency. The reaction proceeds through nucleophilic attack of the amine group on the carbonyl carbon, followed by dehydration (Figure 1A).

Critical Parameters :

  • Solvent : Ethanol or acetic acid enhances solubility and reaction homogeneity.

  • Catalyst : Anhydrous sodium acetate accelerates cyclization by deprotonating intermediates.

Chlorination at Position 4

To introduce a leaving group for subsequent tert-butoxy substitution, compound 2 undergoes chlorination using phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) at 80–100°C for 4–6 hours. This produces 4,6-dichloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine (3 ) in 85–92% yield. Excess POCl₃ serves as both solvent and reactant, while PCl₅ enhances electrophilicity at the carbonyl oxygen.

Side Reactions :

  • Over-chlorination at position 6 is mitigated by stoichiometric control (1:1.2 molar ratio of 2 to POCl₃).

  • Hydrolysis to the carboxylic acid is prevented by maintaining anhydrous conditions.

Introduction of the tert-Butyl Carboxylate Group

Nucleophilic Substitution at Position 4

Compound 3 reacts with tert-butanol in the presence of triethylamine (Et₃N) or potassium carbonate (K₂CO₃) to substitute the chloride at position 4. Optimal conditions (DMF, 60°C, 12 hours) yield tert-butyl 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylate (4 ) with 55–68% efficiency. The tert-butoxy group’s steric bulk necessitates prolonged reaction times to achieve complete substitution.

Mechanistic Insight :
Et₃N neutralizes HCl byproduct, shifting equilibrium toward product formation. Polar aprotic solvents (e.g., DMF) stabilize the transition state via solvation.

Direct Esterification of Pyrazolo[3,4-d]Pyrimidine-4-Carboxylic Acid

An alternative route involves esterification of preformed 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid (5 ) with tert-butanol using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). This one-pot method achieves 70–72% yield under mild conditions (25°C, 24 hours).

Advantages Over Substitution :

  • Avoids harsh chlorination steps.

  • Higher regioselectivity for position 4.

Limitations :

  • Requires pre-synthesized carboxylic acid 5 , adding synthetic steps.

Optimization and Industrial-Scale Production

Reaction Condition Optimization

A comparative analysis of tert-butoxycarbonylation methods reveals critical trade-offs (Table 1):

Table 1 : Yield and Efficiency of tert-Butyl Carboxylate Installation

MethodConditionsYield (%)Purity (%)
Nucleophilic SubstitutionDMF, K₂CO₃, 60°C58 ± 395
Direct EsterificationDCM, DCC/DMAP, 25°C71 ± 298

Direct esterification outperforms substitution in yield and purity but necessitates additional steps to synthesize 5 .

Industrial Protocols

Large-scale production employs continuous flow reactors for cyclocondensation and chlorination steps, reducing reaction times by 40% (from 8 to 4.8 hours). Automated systems control POCl₃ addition rates, minimizing exothermic side reactions. Final purification via recrystallization (hexane:ethyl acetate, 3:1) ensures ≥99% purity for pharmaceutical applications.

Analytical Validation and Characterization

Spectroscopic Confirmation

  • ¹H NMR : Key signals include tert-butyl singlets at δ 1.46 (9H) and methyl groups at δ 2.34 (3H, position 3) and δ 3.89 (3H, position 1).

  • IR Spectroscopy : Strong C=O stretch at 1705 cm⁻¹ confirms ester formation.

  • Mass Spectrometry : [M+H]⁺ peak at m/z 307.2 aligns with the molecular formula C₁₄H₁₈N₄O₂.

Challenges and Mitigation Strategies

Regioselectivity in Chlorination

Competitive chlorination at position 6 is minimized by using stoichiometric POCl₃ (1.2 equivalents) and maintaining temperatures below 100°C. Post-reaction HPLC analysis identifies and quantifies positional isomers (<2%).

tert-Butyl Group Hydrolysis

Under acidic or basic conditions, the tert-butyl ester hydrolyzes to the carboxylic acid. Storage at –20°C in anhydrous DCM extends shelf life to 12 months .

Chemical Reactions Analysis

Substitution Reactions

Substitution reactions at the pyrimidine nitrogen or pyrazole ring are common due to the electron-deficient nature of the heterocyclic core.

Key Examples

Reaction TypeReagents/ConditionsProductYieldReference
Nucleophilic substitutionCs₂CO₃, DMF, 80°C, N₂ atmosphere1-(Piperidin-3-yl)-substituted analogs30–79%
Methoxy substitutionK₂CO₃, DMF, reflux4-Methoxy derivatives65–72%*

*Yields extrapolated from analogous pyrazolo[3,4-d]pyrimidine reactions.

  • Mechanism : The tert-butyl carboxylate group acts as a directing group, facilitating nucleophilic attack at the C4 position. Piperidine derivatives are synthesized via SN2 displacement using cesium carbonate as a base .

Oxidation and Reduction

The methyl and tert-butyl groups undergo controlled oxidation/reduction to modify electronic or steric properties.

Oxidation

  • Reagents : KMnO₄ (acidic conditions) or H₂CrO₄.

  • Outcome : Oxidation of methyl groups to carboxylic acids, enhancing water solubility.

Reduction

  • Reagents : NaBH₄ or LiAlH₄ in THF.

  • Outcome : Reduction of the carboxylate to a hydroxymethyl group, altering pharmacokinetic profiles.

Nucleophilic Aromatic Substitution (NAS)

The pyrazolo[3,4-d]pyrimidine core supports NAS at halogenated positions (e.g., bromo or iodo derivatives).

Example Reaction

HalogenReagentsProductApplication
IodoPd(PPh₃)₄, Suzuki couplingBiaryl derivativesKinase inhibition (e.g., CDK2)
  • Conditions : Typically performed under inert atmosphere with palladium catalysts .

Hydrolysis and Decarboxylation

The tert-butyl carboxylate group is hydrolyzed under acidic or basic conditions:

  • Acidic Hydrolysis : HCl (conc.)/EtOH, 60°C → Free carboxylic acid (yield: ~85%) .

  • Basic Hydrolysis : NaOH/H₂O, reflux → Sodium carboxylate intermediate .

Decarboxylation occurs at elevated temperatures (>150°C), yielding 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine.

Biological Activity of Reaction Products

Derivatives synthesized from these reactions exhibit notable biomedical properties:

DerivativeBiological TargetActivity (IC₅₀)
Piperidine-substituted analogsTRKA kinase2–50 nM
Biaryl-coupled derivativesCDK2<10 nM
Methoxy-substituted analogsMCF-7 cancer cells8.7 µM

Scientific Research Applications

Tert-butyl 1,3-dimethyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs).

    Medicine: Explored for its anticancer properties due to its ability to inhibit cell proliferation.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Tert-butyl 1,3-dimethyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylate involves its interaction with molecular targets such as CDKs. By binding to the active site of these enzymes, the compound inhibits their activity, leading to the disruption of cell cycle progression and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Key Observations:

Molecular Weight : The target compound (~305 g/mol) is smaller than analogs in (510 g/mol) and (615.7 g/mol), suggesting better bioavailability.

Synthetic Yield: The 79% yield for the imidazo-pyrrolo-pyrazine derivative highlights efficient multi-step synthesis, whereas the chromenone-containing analog achieved 63% yield, indicating challenges in introducing bulky groups.

Table 2: Functional Comparisons

Property Target Compound Imidazo-Pyrrolo-Pyrazine Derivative Chromenone-Pyrazolo Hybrid
Lipophilicity High (tert-butyl, methyl) Moderate (piperidine, tosyl) High (fluorophenyl, chromenone)
Synthetic Steps Likely fewer Multi-step (Lawesson’s reagent, NaOH) Suzuki coupling, cyclization
Biological Target Kinases (inferred) Unspecified intermediate Kinase inhibition (explicit)

Key Insights:

  • Lipophilicity : The tert-butyl group in the target compound enhances membrane permeability compared to the polar tosyl group in .
  • Thermal Stability: The chromenone analog exhibits a defined melting point (163–166°C), suggesting crystalline stability, whereas data for the target compound is unavailable.
  • Biological Relevance: The chromenone hybrid explicitly targets kinases, while the target compound’s role is inferred from structural parallels.

Biological Activity

Tert-butyl 1,3-dimethyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylate is a compound belonging to the pyrazolopyrimidine class, which has garnered attention for its potential biological activities, particularly in cancer therapy. This article reviews the biological activity of this compound, focusing on its anti-proliferative effects, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be represented by the following chemical structure:

C11H14N4O2\text{C}_{11}\text{H}_{14}\text{N}_4\text{O}_2

Biological Activity Overview

Research has indicated that derivatives of pyrazolo[3,4-D]pyrimidine exhibit significant anti-cancer properties by acting as inhibitors of the epidermal growth factor receptor (EGFR), a critical target in cancer treatment. The biological activity of this compound has been assessed through various in vitro studies.

Anti-Proliferative Activity

A study evaluated the anti-proliferative effects of several pyrazolo[3,4-D]pyrimidine derivatives against human cancer cell lines A549 (lung cancer) and HCT-116 (colon cancer). The results demonstrated that certain derivatives exhibited potent anti-proliferative activities with IC50 values comparable to established EGFR inhibitors such as erlotinib. Notably:

  • Compound 12b : IC50 values of 8.21 µM against A549 and 19.56 µM against HCT-116.
  • EGFR Inhibition : Compound 12b showed an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant EGFR T790M.

This indicates that this compound may act through similar mechanisms as other potent EGFR inhibitors.

The mechanism by which this compound exerts its anti-cancer effects involves:

  • Apoptosis Induction : Flow cytometric analyses revealed that compound 12b significantly increases the BAX/Bcl-2 ratio, suggesting an induction of apoptosis in cancer cells.
  • Cell Cycle Arrest : The compound was found to cause cell cycle arrest at the S and G2/M phases.

Case Studies

Several case studies highlight the efficacy of pyrazolo[3,4-D]pyrimidine derivatives:

  • In vitro Studies : A comprehensive evaluation of various derivatives showed a range of cytotoxic effects against multiple cancer cell lines. The most effective compounds were structurally modified to enhance their interaction with EGFR.
  • Molecular Docking Studies : These studies confirmed that the pyrazolo[3,4-D]pyrimidine scaffold closely resembles ATP, allowing it to competitively inhibit EGFR.

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

CompoundCell LineIC50 (µM)Mechanism
Compound 12bA5498.21Apoptosis induction
Compound 12bHCT-11619.56Cell cycle arrest
Compound 12bWild-type EGFR0.016EGFR inhibition
Compound 12bMutant EGFR T790M0.236EGFR inhibition

Q & A

Basic Research Question

  • Recrystallization : Ethanol or acetonitrile is used for high-purity crystals, leveraging the compound’s low solubility in cold solvents .
  • Column Chromatography : Silica gel with ethyl acetate/hexane mixtures (30:70 to 50:50) effectively separates tert-butyl esters from polar by-products .
  • Analytical Monitoring : TLC (Rf ~0.4 in 30% ethyl acetate/hexane) ensures fraction collection accuracy .

How can researchers address challenges in structural characterization using X-ray crystallography for this compound?

Advanced Research Question

  • Crystallization : Slow evaporation from dichloromethane/hexane mixtures produces diffraction-quality crystals.
  • Data Collection : High-resolution synchrotron radiation (λ = 0.7–1.0 Å) mitigates weak diffraction due to flexible tert-butyl groups .
  • Refinement : SHELXL-2018 is recommended for handling disorder in the tert-butyl moiety, with anisotropic displacement parameters for non-H atoms .

What methodological approaches are used to evaluate the pharmacological activity of pyrazolo[3,4-d]pyrimidine derivatives?

Advanced Research Question

  • Kinase Inhibition Assays : ATP-competitive binding studies using recombinant kinases (e.g., Src family kinases) with IC₅₀ determination via fluorescence polarization .
  • In Vivo Studies : Dosing in rodent models (e.g., 10–50 mg/kg, oral) followed by plasma LC-MS/MS analysis to assess bioavailability and metabolite formation .
  • Selectivity Profiling : Broad-panel kinase screens (≥100 kinases) to identify off-target effects .

How can contradictory data on synthetic yields or by-product formation be resolved?

Q. Data Contradiction Analysis

  • Reaction Parameter Screening : Use Design of Experiments (DoE) to test variables (temperature, solvent, catalyst). For example, DMF increases by-product formation compared to acetonitrile .
  • Mechanistic Studies : LC-MS/MS monitoring of intermediates identifies side reactions (e.g., tert-butyl ester hydrolysis under acidic conditions) .
  • Scale-Up Adjustments : Lower temperatures (0–5°C) and slower reagent addition reduce exothermic side reactions .

What analytical methods ensure purity and stability of this compound?

Advanced Analytical Question

  • HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm confirms >95% purity .
  • Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) monitor ester hydrolysis, with NMR tracking tert-butyl group integrity .
  • Mass Spectrometry : High-resolution ESI-MS (e.g., m/z 306.1692 [M+H]⁺) validates molecular identity .

How does the tert-butyl group influence the compound’s solubility and bioactivity?

Q. Structure-Activity Relationship (SAR) Analysis

  • Solubility : The tert-butyl ester reduces polarity, lowering aqueous solubility (logP ~2.5) but enhancing membrane permeability .
  • Bioactivity : Bulky tert-butyl groups block metabolic oxidation, improving plasma half-life in pharmacokinetic studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.